![molecular formula C9H18ClN B2471845 3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2375270-64-5](/img/structure/B2471845.png)
3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride” is a chemical compound with the CAS Number 2375270-64-5. It has a molecular weight of 177.67 . The IUPAC name for this compound is (6-azaspiro [3.4]octan-7-yl)methanol hydrochloride .
Synthesis Analysis
The synthesis of 2,6-diazaspiro[3.4]octane, a similar compound, has been reported in the literature . The annulation strategy for the synthesis of 2-azaspiro[3.4]octane involved three successful routes. One of the approaches involved the annulation of the cyclopentane ring and the remaining two approaches involved the annulation of the four-membered ring .Molecular Structure Analysis
The InChI code for “3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride” is 1S/C8H15NO.ClH/c10-5-7-4-8(6-9-7)2-1-3-8;/h7,9-10H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is also room temperature .Scientific Research Applications
Corrosion Inhibition
3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride and its derivatives have been studied for their potential use in corrosion inhibition. Research has shown that certain spirocyclopropane derivatives, including those related to 3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride, are effective inhibitors of mild steel corrosion in acidic environments like hydrochloric acid (HCl). These compounds exhibit promising inhibition properties, as confirmed through various experimental methods and theoretical studies (Chafiq et al., 2020).
Drug Discovery and Synthesis
In the field of drug discovery, novel thia/oxa-azaspiro[3.4]octanes have been synthesized. These compounds, which are structurally related to 3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride, are designed to function as multifunctional modules. Their diverse structures make them suitable candidates for further exploration in drug discovery (Li, Rogers-Evans, & Carreira, 2013).
Synthesis of Heterocyclic Compounds
Research has also been conducted on the synthesis of various heterocyclic compounds using 3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride derivatives. These studies focus on creating new chemical structures and exploring their potential applications in different scientific fields, such as materials science and pharmacology (Mandzhulo et al., 2016).
Diversity-Oriented Synthesis
Diversity-oriented synthesis of azaspirocycles is another area where 3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride derivatives play a role. These studies aim to create novel chemical scaffolds, including pyrrolidines, piperidines, and azepines, which are essential for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Future Directions
Future research could focus on the synthesis and application of spirocyclopropane annelated to six- and five-member rings . A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents . This could potentially open up new avenues for the development of potent antitubercular leads .
properties
IUPAC Name |
3,3-dimethyl-6-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)3-4-9(8)5-6-10-7-9;/h10H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLPPMPQYZKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC12CCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2471763.png)
![7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471764.png)
![2-(2-(4-(methylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2471765.png)
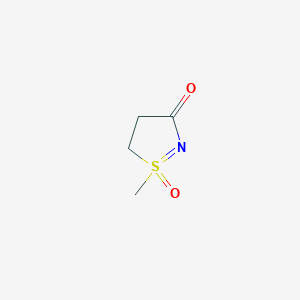
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide](/img/structure/B2471769.png)

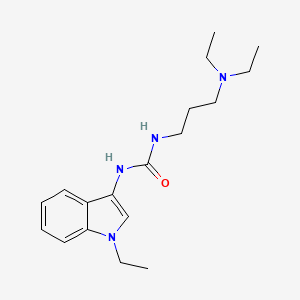
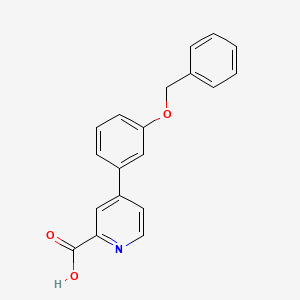
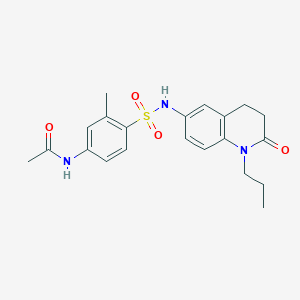
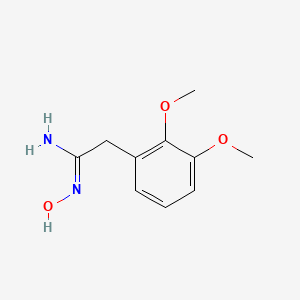

![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2471784.png)
![5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2471785.png)